molecular formula C6H7FN2O B12967965 6-Fluoro-5-methoxypyridin-3-amine

6-Fluoro-5-methoxypyridin-3-amine

Cat. No.: B12967965
M. Wt: 142.13 g/mol
InChI Key: OQCITRPCIHDJQA-UHFFFAOYSA-N
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Description

6-Fluoro-5-methoxypyridin-3-amine is a fluorinated pyridine derivative featuring a methoxy group at position 5 and a fluorine atom at position 6. Its molecular formula is C₆H₇FN₂O, with a molecular weight of 142.13 g/mol. The fluorine atom contributes electron-withdrawing effects, while the methoxy group donates electrons, creating a unique electronic profile. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules requiring enhanced metabolic stability and bioavailability .

Properties

IUPAC Name

6-fluoro-5-methoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCITRPCIHDJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-methoxypyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent . The reaction conditions often involve mild temperatures and the presence of a suitable solvent to facilitate the fluorination process.

Industrial Production Methods: Industrial production of 6-Fluoro-5-methoxypyridin-3-amine may involve large-scale fluorination processes using advanced fluorinating reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-5-methoxypyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methoxypyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs based on substituent variations:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
6-Fluoro-5-methoxypyridin-3-amine F (6), OMe (5) C₆H₇FN₂O 142.13 High polarity; moderate solubility in polar solvents; enhanced metabolic stability
6-Chloro-5-methoxypyridin-3-amine Cl (6), OMe (5) C₆H₇ClN₂O 158.59 Higher molecular weight; increased lipophilicity; slower hydrolysis kinetics
6-Methoxy-5-methylpyridin-3-amine OMe (6), Me (5) C₇H₁₀N₂O 138.17 Lower polarity; improved solubility in organic solvents; used in agrochemical research
5-Methoxy-6-(trifluoromethyl)pyridin-3-amine OMe (5), CF₃ (6) C₇H₇F₃N₂O 192.14 Strong electron-withdrawing effects; high metabolic resistance; niche applications
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) in position 5 counterbalances the electron-withdrawing fluorine at position 6, creating a balanced electronic environment for reactivity in cross-coupling reactions.
  • Trifluoromethyl Substitution : The trifluoromethyl group in 5-methoxy-6-(trifluoromethyl)pyridin-3-amine introduces steric bulk and strong electron-withdrawing effects, making it suitable for applications requiring extreme stability but limiting solubility .

Biological Activity

6-Fluoro-5-methoxypyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2OC_6H_7FN_2O. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of 6-Fluoro-5-methoxypyridin-3-amine, summarizing key research findings, mechanisms of action, and its applications.

  • IUPAC Name : 6-fluoro-5-methoxypyridin-3-amine
  • Molecular Weight : 142.13 g/mol
  • Structure : The presence of a fluorine atom and a methoxy group influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that 6-Fluoro-5-methoxypyridin-3-amine exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods, revealing effective concentrations that inhibit bacterial growth.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of 6-Fluoro-5-methoxypyridin-3-amine on various cancer cell lines. Notably, it showed promising results against lung carcinoma cells (NCI-H460), with IC50 values indicating moderate potency.

Cell LineIC50 (µM)
NCI-H460 (lung carcinoma)15
MCF7 (breast carcinoma)20

These results highlight the potential of this compound in cancer therapeutics, warranting further investigation into its mechanisms of action.

The biological activity of 6-Fluoro-5-methoxypyridin-3-amine is hypothesized to involve its interaction with specific molecular targets. The fluorine atom enhances binding affinity to certain enzymes or receptors, potentially modulating their activity. Specific pathways include:

  • Inhibition of DNA synthesis : The compound may interfere with nucleic acid synthesis in bacterial cells.
  • Cell cycle arrest : In cancer cells, it may induce cell cycle arrest, leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at JSS Hospital evaluated the antimicrobial properties of various pyridine derivatives, including 6-Fluoro-5-methoxypyridin-3-amine. The study confirmed its effectiveness against multi-drug resistant strains.
  • Cancer Cell Proliferation : Another investigation focused on the antiproliferative effects on human lung carcinoma cells. The study utilized MTT assays to measure cell viability post-treatment with varying concentrations of the compound.

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